1,3-Dichloro-2,6-naphthyridine
CAS No.: 2035-53-2
Cat. No.: VC18622046
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035-53-2 |
|---|---|
| Molecular Formula | C8H4Cl2N2 |
| Molecular Weight | 199.03 g/mol |
| IUPAC Name | 1,3-dichloro-2,6-naphthyridine |
| Standard InChI | InChI=1S/C8H4Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h1-4H |
| Standard InChI Key | UWNZVORGLNKFGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC2=CC(=NC(=C21)Cl)Cl |
Introduction
Structural and Molecular Characteristics
1,3-Dichloro-2,6-naphthyridine has the molecular formula C₈H₄Cl₂N₂ and a molecular weight of 199.04 g/mol . Its IUPAC name is 1,3-dichloro-2,6-naphthyridine, and its canonical SMILES representation is ClC1=NC(Cl)=CC2=C1C=CN=C2 . The InChI key (UWNZVORGLNKFGL-UHFFFAOYSA-N) confirms its unique stereochemical identity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2035-53-2 |
| Molecular Formula | C₈H₄Cl₂N₂ |
| Molecular Weight | 199.04 g/mol |
| IUPAC Name | 1,3-Dichloro-2,6-naphthyridine |
| SMILES | ClC1=NC(Cl)=CC2=C1C=CN=C2 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Low in polar solvents |
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via cyclocondensation or halogenation strategies:
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Cyclocondensation: Reaction of 4-amino-2-chloropyridine derivatives with triethyl orthoformate under controlled conditions yields 1,3-dichloro-2,6-naphthyridine . For example, cyclization of 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one produces the target compound with moderate yields .
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Halogenation: Direct chlorination of 2,6-naphthyridine precursors using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) introduces chlorine atoms at the 1- and 3-positions .
Industrial-Scale Methods
Industrial production emphasizes scalability and purity optimization. Methods involve:
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Continuous-flow reactors to maintain precise temperature control (120–150°C) .
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Catalytic systems using Lewis acids (e.g., FeCl₃) to enhance reaction efficiency .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chlorine atoms at positions 1 and 3 are highly reactive toward nucleophiles:
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Amination: Reaction with primary amines (e.g., pyrrolidine, piperidine) in ethanol yields 1,3-diamino derivatives .
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Hydrolysis: Treatment with aqueous NaOH produces hydroxylated naphthyridines, though this reaction is less common due to competing side reactions .
Cross-Coupling Reactions
1,3-Dichloro-2,6-naphthyridine participates in Suzuki-Miyaura and Stille couplings to form biaryl structures. For instance, palladium-catalyzed coupling with arylboronic acids introduces aromatic groups at the chlorine sites .
Oxidation and Reduction
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Oxidation: Using potassium permanganate (KMnO₄) converts the compound to 1,3-dichloro-2,6-naphthyridine N-oxide, enhancing electrophilicity .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms, yielding 2,6-naphthyridine .
Applications in Scientific Research
Medicinal Chemistry
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Antiviral Agents: Derivatives exhibit activity against human cytomegalovirus (HCMV) by inhibiting viral DNA polymerase .
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Kinase Inhibitors: Structural analogs are explored as phosphodiesterase 5 (PDE5) inhibitors for Alzheimer’s disease therapy .
Materials Science
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Organic Electronics: The compound serves as a precursor for luminescent materials in organic light-emitting diodes (OLEDs) .
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Coordination Polymers: Chelation with transition metals (e.g., Ru, Pt) forms complexes with catalytic properties .
Comparison with Analogous Naphthyridines
Table 2: Comparative Analysis of Dichloro-Naphthyridine Isomers
The 1,3-dichloro isomer is distinguished by its higher electrophilicity at the 1- and 3-positions, enabling selective functionalization compared to other isomers .
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